molecular formula C19H22N4O5S B2865150 methyl 2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate CAS No. 1105245-50-8

methyl 2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate

Cat. No. B2865150
CAS RN: 1105245-50-8
M. Wt: 418.47
InChI Key: ZGFKGNRSQAWVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

  • Auxin Antagonism and Root Growth Inhibition : Dichlofop-methyl, a related compound, has been studied for its herbicidal activity, particularly in controlling wild oat in wheat. It functions as an auxin antagonist and inhibits root growth in certain plants (Shimabukuro, 1978).

Polymerization Catalysts

  • Catalysts for Ring-Opening Polymerization : Research on organometallic compounds similar to the specified chemical shows their effectiveness as catalysts in the ring-opening polymerization of lactones, a process significant in polymer chemistry (Chen, 2001).

Molecular Surface Studies

  • Surface Orientation Studies : Studies have been conducted on the orientation of similar molecular structures at interfaces, contributing to the understanding of molecular behavior in mixed environments like alcohol-water mixtures (Kataoka, 2006).

Oxidation Studies

  • Oxidation in Aqueous Solutions : Research on the oxidation of compounds like 2-methyl-2-propanol in oxygenated aqueous solutions provides insights into chemical reactions and product formation under gamma radiation (Schuchmann, 1979).

Hemoglobin Allosteric Modifiers

  • Impact on Hemoglobin : Certain derivatives of similar compounds have been investigated for their potential in modifying the oxygen affinity of hemoglobin, which could have medical applications (Randad, 1991).

properties

IUPAC Name

methyl 2-[3-methyl-2,6-dioxo-7-(3-phenoxypropyl)purin-8-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-12(17(25)27-3)29-19-20-15-14(16(24)21-18(26)22(15)2)23(19)10-7-11-28-13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFKGNRSQAWVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate

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